10-nitro-13,13-diphenyl-6-propyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
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Overview
Description
Preparation Methods
Industrial Production: The industrial production of 10-nitro-13,13-diphenyl-6-propyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine likely involves optimized processes to achieve high yields and purity. proprietary information restricts public access to specific details.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could lead to the formation of different intermediates.
Substitution: Substituents on the aromatic rings may participate in substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include:
- Strong oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., sodium borohydride)
- Acidic or basic catalysts
Major products formed during these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Biology and Medicine: While limited information is available, investigations may focus on its biological activity, toxicity, and potential therapeutic applications.
Industry: The compound’s unique structure may find applications in specialty materials, coatings, or other industrial processes.
Mechanism of Action
The precise mechanism by which 10-nitro-13,13-diphenyl-6-propyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine exerts its effects remains an area of active research. Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Comparing this compound with structurally related benzoxazines highlights its distinct features. Unfortunately, no direct analogs are readily available in the literature.
Properties
Molecular Formula |
C30H26N2O4 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
10-nitro-13,13-diphenyl-6-propyl-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine |
InChI |
InChI=1S/C30H26N2O4/c1-2-11-28-31-26-17-10-9-16-25(26)30(21-12-5-3-6-13-21,22-14-7-4-8-15-22)36-29(31)24-20-23(32(33)34)18-19-27(24)35-28/h3-10,12-20,28-29H,2,11H2,1H3 |
InChI Key |
WUKIAZWOZZWQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(C3=C(O1)C=CC(=C3)[N+](=O)[O-])OC(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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